CR-1-31-B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

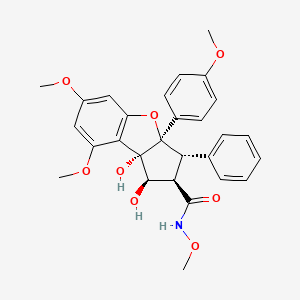

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO8/c1-33-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(31)29-36-4)25(30)27(28,32)24-20(35-3)14-19(34-2)15-21(24)37-28/h5-15,22-23,25,30,32H,1-4H3,(H,29,31)/t22-,23-,25-,27+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSIFOJPWJBRFH-GWNOIRNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of CR-1-31-B: An eIF4A-Targeted Translation Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

CR-1-31-B is a member of the rocaglate class of natural and synthetic compounds that target the translation initiation machinery.[8] Its primary molecular target is the eIF4A RNA helicase, which exists as two functional paralogs, eIF4A1 and eIF4A2, and plays a critical role in unwinding the secondary structure of mRNA 5' untranslated regions (5'-UTRs) to facilitate ribosome binding and scanning.[2][9]

Molecular Target: eIF4A RNA Helicase

This compound targets eIF4A1 and eIF4A2 with similar efficacy.[2] It has also been shown to induce clamping of the eIF4A3 homolog to RNA.[3] The inhibitory action is dependent on specific amino acid residues within the eIF4A protein; cells with mutations in eIF4A1 show resistance to the compound, confirming it as the primary target.[2][10]

Mechanism: RNA Clamping and Translation Arrest

Downstream Pharmacological Effects

The inhibition of translation initiation by this compound triggers several downstream cellular responses, making it a potent anti-cancer agent.

Sensitization to TRAIL-Mediated Apoptosis

In gallbladder cancer (GBC) cells that are resistant to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), this compound restores sensitivity.[6][12] It achieves this by selectively inhibiting the translation of the anti-apoptotic protein c-FLIP (cellular FLICE-like inhibitory protein).[6] The downregulation of c-FLIP allows for the proper formation of the death-inducing signaling complex (DISC) upon TRAIL binding to its receptors (DR4/DR5), leading to the activation of caspase-8 and the executioner caspase-3, and ultimately, apoptosis.[6][8]

Inhibition of Oncogenic Drivers and Induction of Apoptosis

-

Breast Cancer: this compound inhibits the translation of the MUC1-C oncoprotein in breast cancer cells.[4][11]

-

Pancreatic Cancer: It effectively inhibits protein synthesis and tumor growth in murine models of pancreatic ductal adenocarcinoma.[4]

-

Osteosarcoma: By inhibiting NRF2 synthesis, this compound can block metastasis in osteosarcoma models.[10]

Quantitative Pharmacological Data

The potency of this compound has been quantified across various in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Parameter | Value | Citation |

|---|---|---|---|---|

| Kelly | Neuroblastoma | IC50 (48h) | 4 nM | [4] |

| SH-SY5Y | Neuroblastoma | IC50 (48h) | 20 nM | [4] |

| GBC-SD, SGC-996 | Gallbladder Cancer | IC50 (48h) | ~100 nM | [6] |

| NIH/3T3 | Murine Fibroblast | IC50 | ~8.5 nM |[2] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Dosing Regimen | Outcome | Citation |

|---|---|---|---|

| Pancreatic Ductal Adenocarcinoma | 0.2 mg/kg; IP; daily for 7 days | Inhibited protein synthesis and tumor growth | [4] |

| Gallbladder Cancer Xenograft | 2 mg/kg; IP; every 2 days for 28 days | Reduced tumor growth and initiated apoptosis | [4][6][11] |

| Experimental Cerebral Malaria | 0.2-0.5 mg/kg; IP; single dose | Increased survival, dampened inflammation |[13] |

Table 3: Biochemical Parameters of this compound Action

| Parameter | eIF4A Homolog | Value (t1/2) | Method | Citation |

|---|---|---|---|---|

| Dissociation Half-life of Clamped Complex | eIF4A1 | ~50 minutes | Fluorescence Polarization | [3] |

| Dissociation Half-life of Clamped Complex | eIF4A3 | ~24 minutes | Fluorescence Polarization |[3] |

Key Experimental Methodologies

The mechanism of this compound has been elucidated through a variety of standard and specialized biological assays.

Cell Viability and Proliferation Assays

Apoptosis Assays

RNA-Protein Interaction Assays

-

Methodology: The ability of this compound to clamp eIF4A to RNA is directly measured using a fluorescence polarization (FP) assay.[3] Recombinant eIF4A protein is incubated with a FAM-labeled RNA oligonucleotide (e.g., poly r(AG)8) in the presence of this compound.[2][3] The formation of a large, stable protein-RNA complex slows the tumbling rate of the fluorescent probe, resulting in an increased polarization signal that can be measured to determine complex stability and dissociation rates.[3]

In Vivo Xenograft Studies

-

Methodology: To assess in vivo efficacy, human cancer cells (e.g., GBC-SD) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., BALB/c nude mice).[6] Once tumors are established, mice are treated with this compound (e.g., 2 mg/kg via intraperitoneal injection) or a vehicle control on a set schedule.[6][11] Tumor volume is monitored throughout the study. At the endpoint, tumors are excised for analysis by immunohistochemistry, Western blot, or TUNEL staining.[6]

Conclusion

This compound is a highly potent inhibitor of translation initiation with a well-defined and unique mechanism of action. By clamping the RNA helicase eIF4A onto mRNA, it selectively blocks the synthesis of proteins critical for cancer cell survival, proliferation, and chemoresistance. Its ability to downregulate key oncoproteins and sensitize tumors to apoptosis-inducing agents like TRAIL underscores its significant therapeutic potential. The preclinical data, including low nanomolar in vitro potency and demonstrated in vivo efficacy, establish this compound and the broader class of eIF4A inhibitors as a promising avenue for the development of novel cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound / McGill University [delta.larvol.com]

- 11. This compound | TargetMol [targetmol.com]

- 12. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

CR-1-31-B: A Synthetic Rocaglate Targeting eIF4A for Cancer Therapy

An In-depth Technical Guide

Introduction

CR-1-31-B is a synthetic rocaglate that has emerged as a potent and specific inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1][2] As a member of the rocaglate class of natural products, this compound mimics the activity of compounds like silvestrol, exhibiting powerful anti-neoplastic properties.[3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental data, and detailed protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action: eIF4A Inhibition

This compound exerts its inhibitory effect by clamping eIF4A onto specific polypurine sequences within mRNA transcripts.[6] This action stabilizes the eIF4A-RNA interaction, creating a steric barrier that impedes the scanning of the 43S preinitiation complex.[6] This ultimately leads to a block in translation initiation of a specific subset of mRNAs, resulting in the downregulation of oncoproteins and the induction of apoptosis in cancer cells.

Signaling Pathways and Cellular Effects

This compound's inhibition of eIF4A triggers a cascade of downstream cellular events, primarily by suppressing the translation of key regulatory proteins. This leads to cell cycle arrest, induction of apoptosis, and sensitization of cancer cells to other therapeutic agents.

TRAIL-Mediated Apoptosis in Gallbladder Cancer

One of the well-documented effects of this compound is its ability to sensitize gallbladder cancer (GBC) cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis.[1][4] This is achieved through the translational downregulation of c-FLIP, a key anti-apoptotic protein that inhibits the activation of caspase-8.[1] By reducing c-FLIP levels, this compound allows for the activation of the caspase cascade, leading to programmed cell death.

Downregulation of Oncoproteins

This compound has been shown to decrease the abundance of several oncoproteins in various cancer cell lines. These include:

-

MUC1-C: In breast cancer cells, this compound inhibits the translation of MUC1-C, a transmembrane protein involved in oncogenic signaling.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Duration | Reference |

| SH-SY5Y | Neuroblastoma | MTT | 20 nM | 48 hours | [2] |

| Kelly | Neuroblastoma | MTT | 4 nM | 48 hours | [2] |

| GBC-SD | Gallbladder Cancer | Cell Viability | ~100 nM | 48 hours | [1] |

| SGC-996 | Gallbladder Cancer | Cell Viability | ~100 nM | 48 hours | [1] |

| MDA-MB-468 | Breast Cancer | Western Blot | 10 and 100 nM | Not Specified | [2] |

| MCF-10A | Breast (EGF-stimulated) | Western Blot | 100 nM | 24 hours | [2] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosage and Administration | Treatment Duration | Outcome | Reference |

| Gallbladder Cancer (GBC-SD xenograft) | BALB/c nude mice | 2 mg/kg, IP, every 2 days | 28 days | Reduced tumor growth, induced apoptosis | [1][2] |

| Pancreatic Ductal Adenocarcinoma (orthotopic) | Murine | 0.2 mg/kg, IP, daily | 7 days | Inhibited protein synthesis and tumor growth | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for neuroblastoma cell lines (SH-SY5Y and Kelly).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1-100 nM) or vehicle control (DMSO, 0.5% v/v) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.

Cell Proliferation Assay (BrdU Assay)

This protocol is adapted for neuroblastoma cell lines.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

BrdU Labeling: Add BrdU labeling solution to a final concentration of 10 µM and incubate for 2 hours at 37°C.

-

Fixation and Denaturation: Fix the cells with 4% paraformaldehyde for 15 minutes and then denature the DNA with 2 M HCl for 30 minutes at room temperature.

-

Blocking: Block with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with an anti-BrdU antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Visualization and Quantification: Visualize using a fluorescence microscope and quantify the percentage of BrdU-positive cells.

Cell Cycle Analysis (Flow Cytometry)

This protocol is adapted for neuroblastoma cell lines.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1, 5, 10, 20, 50 nM) for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in 70% ethanol overnight at -20°C.

-

Staining: Resuspend the cells in PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for the detection of target proteins in cancer cell lines.

-

Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-FLIP, MUC1-C, MYC, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol is for establishing and treating a gallbladder cancer xenograft model.

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ GBC-SD cells into the flank of 4-6 week old male BALB/c nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Treatment Groups: Randomize the mice into treatment groups: vehicle control, this compound (2 mg/kg, IP), TRAIL, and this compound + TRAIL.

-

Drug Administration: Administer the treatments as per the specified schedule (e.g., every 2 days for 28 days).

-

Tumor Monitoring: Measure the tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and TUNEL staining.

Conclusion

This compound is a promising synthetic rocaglate that effectively inhibits eIF4A, leading to the selective translational repression of oncogenic mRNAs. Its ability to induce apoptosis and sensitize cancer cells to other therapies, as demonstrated in various preclinical models, highlights its potential as a novel anti-cancer agent. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound and the broader class of eIF4A inhibitors.

References

- 1. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. eIF4A2 drives repression of translation at initiation by Ccr4-Not through purine-rich motifs in the 5′UTR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Target of CR-1-31-B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Target: Eukaryotic Initiation Factor 4A (eIF4A)

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of CR-1-31-B in various cell lines and contexts.

Table 1: In Vitro Cytotoxicity and Anti-proliferative Activity of this compound

| Cell Line | Assay Type | Endpoint | Value | Treatment Duration | Reference |

| BJAB (human Burkitt's lymphoma) | [35S]Met incorporation | IC50 | 0.5 nM | 72 hours | [1] |

| BJAB (human Burkitt's lymphoma) | PI-staining flow cytometry | IC50 | 1.5 nM | 72 hours | [1] |

| BJAB (human Burkitt's lymphoma) | [35S]Met incorporation | IC50 | 20 nM | 1 hour | [1] |

| NIH/3T3 (mouse embryonic fibroblast) | SRB assay | IC50 | 9 nM | 4 days | [1] |

| SH-SY5Y (human neuroblastoma) | MTT assay | IC50 | Not specified (tested at 10, 20, 50 nM) | 24, 48, 72 hours | [2][5] |

| Kelly (human neuroblastoma) | MTT assay | IC50 | Not specified (tested at 1, 5, 10 nM) | 24, 48, 72 hours | [2][5] |

| GBC-SD (gallbladder cancer) | Cell viability assay | IC50 | ~100 nM | 48 hours | [3][6] |

| SGC-996 (gallbladder cancer) | Cell viability assay | IC50 | ~100 nM | 48 hours | [3][6] |

| Metastatic Osteosarcoma Cells | Not specified | IC50 | 8 nM | Not specified | [7] |

| Vero E6 (African green monkey kidney) | Plaque assay | EC50 | ~1.8 nM | 24 hours | [8] |

| ZIKV-infected A549 (human lung carcinoma) | Not specified | EC50 | 1.13 nM | Not specified | [9] |

Signaling Pathways and Cellular Effects

This compound's inhibition of eIF4A leads to the translational downregulation of key oncogenes and cell survival proteins, triggering anti-cancer effects such as apoptosis and cell cycle arrest.

Downregulation of c-FLIP and Sensitization to TRAIL-mediated Apoptosis

In gallbladder cancer cells, this compound has been shown to downregulate the expression of cellular FLICE-like inhibitory protein (c-FLIP), a key anti-apoptotic protein.[3][10] This downregulation sensitizes cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis.[3][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CR-1-31-B in the Inhibition of Protein Synthesis Initiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CR-1-31-B is a synthetic rocaglate that has emerged as a potent and specific inhibitor of protein synthesis initiation. This technical guide provides an in-depth overview of the molecular mechanism of this compound, focusing on its role in targeting the eukaryotic translation initiation factor 4A (eIF4A). By perturbing the function of this critical RNA helicase, this compound effectively stalls the assembly of the translation initiation complex, leading to a global reduction in protein synthesis and subsequent anti-neoplastic and antiviral effects. This document consolidates key quantitative data, details experimental protocols for assessing this compound's activity, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Mechanism of Action of this compound

Caption: Mechanism of this compound in inhibiting protein synthesis initiation.

Quantitative Data on this compound Activity

The potency of this compound has been quantified across various cell lines and experimental systems. The following tables summarize key data points from published studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |

| SH-SY5Y | Neuroblastoma | 20 nM | 48 h | [1][2] |

| Kelly | Neuroblastoma | 4 nM | 48 h | [1][2] |

| GBC-SD | Gallbladder Cancer | ~100 nM | 48 h | [8][9] |

| SGC-996 | Gallbladder Cancer | ~100 nM | 48 h | [8][9] |

| Metastatic Osteosarcoma Cells | Osteosarcoma | 8 nM | Not Specified | [10] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosage | Treatment Schedule | Outcome | Reference |

| Gallbladder Cancer Xenograft | BALB/c nude mice | 2 mg/kg | Once every 2 days for 28 days (IP) | Reduced tumor growth, induced apoptosis | [1][8] |

| Pancreatic Ductal Adenocarcinoma | Murine orthotopic transplant | 0.2 mg/kg | Daily for 7 days (IP) | Inhibited protein synthesis and tumor growth | [1] |

Table 3: Antiviral Activity of this compound

| Virus | Cell Line | EC50 | Reference |

| SARS-CoV-2 | Vero E6 | ~1.8 nM | [11] |

| HCoV-229E | MRC-5 | 2.88 nM | [12] |

| MERS-CoV | MRC-5 | 1.87 nM | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., SH-SY5Y or Kelly neuroblastoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Caption: Workflow for a cell viability (MTT) assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

-

Cell Treatment: Treat cells (e.g., GBC-SD and SGC-996 gallbladder cancer cells) with the desired concentration of this compound (e.g., 100 nM) and/or other agents like TRAIL (100 ng/ml) for the specified time.[9]

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.[9]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Cell Implantation: Subcutaneously or orthotopically inject cancer cells (e.g., GBC-SD cells) into immunocompromised mice (e.g., BALB/c nude mice).[8][9]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment Administration: Administer this compound (e.g., 2 mg/kg in olive oil) via intraperitoneal (IP) injection according to a predetermined schedule (e.g., once every two days).[1] A control group should receive the vehicle alone.

-

Tumor Monitoring: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as immunohistochemistry for apoptosis markers (e.g., TUNEL staining).[9]

Caption: Workflow for an in vivo tumor xenograft study.

Signaling Pathways Affected by this compound

The inhibition of eIF4A by this compound has significant downstream consequences on various signaling pathways, primarily due to the translational repression of key regulatory proteins.

A notable effect of this compound is the downregulation of the anti-apoptotic protein c-FLIP.[8] This sensitizes cancer cells to apoptosis induced by agents like TRAIL. By inhibiting the translation of c-FLIP, this compound allows for the activation of the caspase cascade, leading to programmed cell death.[8][13]

Caption: Downstream signaling effects of this compound.

Conclusion

This compound is a highly effective inhibitor of protein synthesis initiation with a well-defined mechanism of action centered on the RNA helicase eIF4A. Its ability to selectively target the translation of key oncoproteins and sensitize cancer cells to other therapies underscores its significant potential in oncology. Furthermore, its broad-spectrum antiviral activity highlights its versatility as a therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic applications of this compound and other eIF4A inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eukaryotic Translation Initiation Factor 4AI: A Potential Novel Target in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | eIF4A inhibitor | Probechem Biochemicals [probechem.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Interaction: A Technical Guide to CR-1-31-B and eIF4A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research concerning the interaction between the synthetic rocaglate CR-1-31-B and the eukaryotic initiation factor 4A (eIF4A). This compound is a potent and specific inhibitor of eIF4A, a key component of the translation initiation machinery that is frequently dysregulated in cancer and viral infections. This document summarizes the quantitative data, details the experimental protocols used to elucidate this interaction, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the interaction between this compound and eIF4A, as well as its effects on cellular processes.

| Parameter | Value | Cell Line/System | Condition | Reference |

| IC50 | 4 nM | Kelly (Neuroblastoma) | 48 hours | [1] |

| 20 nM | SH-SY5Y (Neuroblastoma) | 48 hours | [1] | |

| >10 µM | Krebs-2 translation extracts | (UC)-FF/HCV-IRES/Ren mRNA reporter | [2] | |

| 0.34 ± 0.19 µM | Krebs-2 translation extracts | (AG)-FF/HCV-IRES/Ren mRNA reporter | [2] | |

| EC50 | ~1.8 nM | Vero E6 cells | SARS-CoV-2 replication | [3] |

| 2.88 nM | MRC-5 cells | HCoV-229E replication | [4] | |

| 1.87 nM | MRC-5 cells | MERS-CoV replication | [4] | |

| 1.13 nM | A549 cells | ZIKV RNA levels | [4] | |

| Complex Half-Life (t1/2) | ~50 min | In vitro | eIF4A1•this compound•ATP•RNA complex | [5] |

Signaling Pathways and Mechanism of Action

Experimental Protocols

Detailed methodologies for key experiments cited in the foundational research on this compound and eIF4A interaction are provided below.

Fluorescence Polarization (FP) Assay for RNA Clamping

This assay measures the ability of this compound to stabilize the eIF4A:RNA complex.

Principle: The binding of a small fluorescently labeled RNA to the larger eIF4A protein results in a slower tumbling rate and thus an increase in fluorescence polarization. This compound enhances this binding, leading to a greater polarization signal.

Protocol:

-

Reagents and Materials:

-

Recombinant human eIF4A1 protein.

-

FAM-labeled poly r(AG)8 RNA probe.

-

This compound stock solution in DMSO.

-

FP buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM MgCl2, 0.5 mM TCEP).

-

ATP solution.

-

Black, low-volume 384-well plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a reaction mixture containing eIF4A1 protein (e.g., 1.5 µM), FAM-labeled poly r(AG)8 RNA (e.g., 10 nM), and ATP (e.g., 1 mM) in FP buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 30 minutes in the dark.

-

Measure fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the FAM fluorophore.

-

For dissociation experiments, pre-form the eIF4A1•this compound•ATP•RNA complex, then add a large excess of unlabeled poly r(AG)8 RNA to initiate dissociation and monitor the decrease in polarization over time.[5]

-

In Vitro Translation (IVT) Assay

This assay assesses the inhibitory effect of this compound on cap-dependent and cap-independent translation.

Principle: A cell-free extract (e.g., rabbit reticulocyte lysate) is programmed with a bicistronic reporter mRNA encoding two different luciferases. The first cistron is translated via a cap-dependent mechanism, while the second is driven by an internal ribosome entry site (IRES), which is eIF4A-independent.

Protocol:

-

Reagents and Materials:

-

Rabbit reticulocyte lysate (RRL) or human coupled IVT kit.

-

Bicistronic reporter mRNA (e.g., encoding Firefly luciferase under a cap and Renilla luciferase under the HCV IRES).

-

This compound stock solution in DMSO.

-

Amino acid mixture.

-

Luciferase assay reagents.

-

Luminometer.

-

-

Procedure:

-

Set up the in vitro translation reactions according to the manufacturer's instructions, including the cell-free extract, amino acids, and reporter mRNA.

-

Add serial dilutions of this compound or DMSO control to the reactions.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Measure Firefly and Renilla luciferase activities using a luminometer.

-

Calculate the ratio of cap-dependent to IRES-dependent translation and normalize to the vehicle control to determine the specific inhibitory effect of this compound.[11][12]

-

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

Protocol:

-

Reagents and Materials:

-

Neuroblastoma cell lines (e.g., SH-SY5Y, Kelly).

-

Complete cell culture medium.

-

This compound stock solution in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1 nM to 50 nM) or DMSO control for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Protocol:

-

Reagents and Materials:

-

Cancer cell lines.

-

This compound stock solution in DMSO.

-

Annexin V-FITC/PI apoptosis detection kit.

-

Binding buffer.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with the desired concentrations of this compound or DMSO control for a specified time (e.g., 24-72 hours).

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Conclusion

The foundational research on the interaction between this compound and eIF4A has established a clear mechanism of action and demonstrated potent anti-cancer and antiviral activity. The data consistently show that this compound acts as a molecular clamp, stabilizing the eIF4A-RNA complex in a sequence-dependent manner and thereby inhibiting translation initiation. The experimental protocols detailed herein provide a robust framework for the further investigation of this and other eIF4A inhibitors. This in-depth understanding is crucial for the ongoing development of novel therapeutics targeting the translation machinery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Functional mimicry revealed by the crystal structure of an eIF4A:RNA complex bound to the interfacial inhibitor, des-methyl pateamine A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. researchgate.net [researchgate.net]

The Discovery and Synthesis of CR-1-31-B: A Potent eIF4A Inhibitor

This technical guide provides an in-depth overview of the synthetic rocaglate CR-1-31-B, a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A). We will explore its discovery, mechanism of action, and synthesis, with a focus on its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a synthetic derivative of rocaglate, a class of natural products known for their anti-cancer properties. It has emerged as a powerful inhibitor of eIF4A, a key component of the translation initiation complex. By targeting eIF4A, this compound disrupts protein synthesis, leading to apoptosis in various cancer cells.[1][2][3][4] This guide will delve into the technical details of its discovery and synthesis, providing a comprehensive resource for the scientific community.

Discovery and Background

This compound was developed as part of a research effort to create novel anti-cancer agents that target the mTORC1 signaling pathway.[5] While mTORC1 inhibitors have shown clinical promise, their efficacy can be limited by feedback loops that reactivate the pathway.[5] To overcome this, researchers focused on downstream effectors of mTORC1, such as eIF4A. This compound, a silvestrol-related rocaglate, was identified as a potent and specific inhibitor of eIF4A with favorable pharmacokinetic properties.[5]

Mechanism of Action

This compound exerts its potent anti-cancer effects by clamping the DEAD-box RNA helicase eIF4A onto purine-rich sequences in the 5'-untranslated regions (5'-UTRs) of messenger RNAs (mRNAs).[6][7] This action stalls the scanning of the 43S preinitiation complex, thereby inhibiting the initiation of cap-dependent translation.[6] This leads to a global shutdown of protein synthesis, ultimately inducing apoptosis in cancer cells.[1][2] The ability of this compound to target both eIF4A1 and eIF4A2 is a key aspect of its activity.[7]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting protein synthesis.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the search results, it is described as a synthetic rocaglate. The synthesis would likely involve multi-step organic chemistry techniques, starting from a readily available precursor and employing various reactions to build the complex rocaglate core structure and introduce the specific functional groups that characterize this compound.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound in various cancer cell lines and in vivo models.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 (48h) | SH-SY5Y (Neuroblastoma) | 20 nM | [1][8] |

| IC50 (48h) | Kelly (Neuroblastoma) | 4 nM | [1][8] |

| Effective Concentration | MCF-10A (Breast) | 100 nM (inhibits MUC1-C translation) | [1][2][8] |

| Effective Concentration | MDA-MB-468 (Breast) | 10 and 100 nM (decreases MUC1-C) | [1][2][8] |

| In Vivo Dosage | Gallbladder Cancer Mouse Model | 2 mg/kg (IP, every 2 days for 28 days) | [1][2] |

| In Vivo Dosage | Pancreatic Cancer Mouse Model | 0.2 mg/kg (IP, daily for 7 days) | [1][2] |

| EC50 | HCoV-229E infected MRC-5 cells | 3.9 nM | [9] |

| EC50 | MERS-CoV infected MRC-5 cells | 4.3 nM | [9] |

| EC50 | SARS-CoV-2 infected Vero E6 cells | 41.6 nM | [9] |

Experimental Protocols

Detailed experimental protocols are proprietary and not fully disclosed in the provided search results. However, based on the descriptions, we can outline the general methodologies for key experiments.

Cell Viability Assay

-

Cell Seeding: Cancer cells (e.g., SH-SY5Y, Kelly) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1-100 nM) for specified time points (e.g., 24, 48, 72 hours).[8]

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay, which quantifies metabolic activity or ATP content, respectively.

-

Data Analysis: The results are normalized to untreated control cells, and the IC50 value is calculated using non-linear regression analysis.

Apoptosis Analysis

-

Cell Treatment: Cells are treated with this compound at concentrations known to induce cytotoxicity (e.g., 1-50 nM).[2][8]

-

Staining: After the treatment period, cells are harvested and stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Western Blot Analysis

-

Cell Lysis: Cells treated with this compound are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., MUC1-C, cyclin D1, CDK4) and a loading control (e.g., β-actin).[1][10]

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a promising synthetic rocaglate that demonstrates potent and specific inhibition of eIF4A. Its unique mechanism of clamping eIF4A onto mRNA provides a powerful strategy to overcome resistance mechanisms associated with upstream inhibitors of the mTORC1 pathway. The preclinical data presented in this guide highlight its potential as a therapeutic agent for various cancers. Further research, including detailed pharmacokinetic and toxicology studies, is warranted to advance this compound towards clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. apexbt.com [apexbt.com]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of RNA-Protein Molecular Clamps Using Proteome-Wide Stability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

basic principles of eIF4A inhibition by rocaglates

An In-depth Technical Guide on the Core Principles of eIF4A Inhibition by Rocaglates

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eukaryotic initiation factor 4A (eIF4A) is an ATP-dependent DEAD-box RNA helicase essential for the initiation phase of cap-dependent translation. It unwinds secondary structures in the 5' untranslated regions (5'-UTRs) of mRNAs, facilitating the recruitment and scanning of the 43S pre-initiation complex (PIC).[1] Due to the increased reliance of cancer cells on protein synthesis, eIF4A has emerged as a critical target for anti-neoplastic drug development.[2] Rocaglates, a class of natural and synthetic compounds, are potent inhibitors of eIF4A.[3] They function not by blocking the active site, but through a unique gain-of-function mechanism, acting as "molecular clamps" or interfacial inhibitors.[3][4] This guide elucidates the fundamental principles of this inhibition, summarizing key quantitative data and experimental methodologies for its study.

The Core Mechanism: An Interfacial Molecular Clamp

The primary mechanism of action for rocaglates is the stabilization of a ternary complex between eIF4A, the rocaglate molecule, and an mRNA substrate.[5] This process, often termed "RNA clamping," effectively sequesters eIF4A on the mRNA, converting it from a transient helicase into a static roadblock.[4][6]

Key Characteristics of the Mechanism:

-

Interfacial Binding: Rocaglates bind to a bimolecular cavity formed at the interface of eIF4A and the RNA strand.[7] Structural studies of a rocaglamide A (RocA):eIF4A1:polypurine RNA complex revealed that the compound makes critical contacts with both the protein (specifically residues like F163 and Q195 in human eIF4A1) and two adjacent purine bases in the RNA.[3][8]

-

Sequence Selectivity: The clamping action is not random; rocaglates induce eIF4A to preferentially bind to polypurine-rich sequences (e.g., poly r(AG)).[4][9] This selectivity is a key determinant of which mRNAs are most sensitive to inhibition.[4] While most rocaglates exhibit this purine bias, some members, like silvestrol, can also target polypyrimidine-containing regions, suggesting that different rocaglates possess distinct mRNA-targeting spectra.[2]

-

ATP-Independent Clamping: The clamping of eIF4A onto polypurine sequences by RocA occurs in an ATP-independent manner.[4][6] However, the stability of the resulting complex is enhanced in the presence of non-hydrolyzable ATP analogs, indicating the complex is stabilized when eIF4A is in a "closed" conformation.[2][10]

Figure 1. The "molecular clamp" mechanism of rocaglate action.

Downstream Consequences of RNA Clamping

The formation of the stabilized eIF4A-rocaglate-RNA complex leads to several interconnected outcomes that collectively suppress protein synthesis.[2]

-

Inhibition of 43S PIC Scanning: The clamped eIF4A complex acts as a physical barrier on the 5'-UTR, impeding the processive scanning of the 43S pre-initiation complex along the mRNA to locate the start codon.[4][6] This can lead to premature, upstream translation initiation or a complete failure to initiate on the correct open reading frame.[4]

-

Sequestration of the eIF4F Complex: Since eIF4A is a subunit of the rate-limiting eIF4F complex (also containing eIF4E and eIF4G), rocaglates can trap the entire complex on target mRNAs.[9] This sequestration increases the residence time of eIF4F on the RNA, preventing its recycling and participation in further rounds of initiation.[9]

-

Trans-Inhibitory "Bystander" Effect: By sequestering the limited pool of functional eIF4F complexes on purine-rich mRNAs, rocaglates can exert a "bystander" effect.[9] This leads to a general reduction in translation even for mRNAs that are not direct targets for clamping, as the overall availability of the initiation machinery is diminished.[2][9]

Figure 2. Inhibition of the translation initiation pathway by rocaglates.

Quantitative Analysis of Rocaglate Activity

The potency of rocaglates varies significantly based on their chemical structure, the assay system, and the specific cell line or mRNA reporter used. The tables below summarize representative quantitative data from the literature.

Table 1: In Vitro and Cellular Inhibitory Potency of Selected Rocaglates

| Compound | Assay Type | System/Cell Line | IC50 / EC50 | Reference |

|---|---|---|---|---|

| Amidino-rocaglates (ADRs) | In vitro Translation | Krebs Extract | Potent (~3-fold > CR-1-31-B) | [3] |

| Amidino-rocaglates (ADRs) | Antiviral Activity (HEV) | Cell-based | 1 - 9 nM | [2] |

| Zotatifin (eFT226) | Antiviral Activity (HCoV-229E) | MRC-5 Cells | 3.9 nM | [11] |

| Zotatifin (eFT226) | Antiviral Activity (MERS-CoV) | MRC-5 Cells | 4.3 nM | [11] |

| Zotatifin (eFT226) | Antiviral Activity (SARS-CoV-2) | Vero E6 Cells | 41.6 nM | [11] |

| Methyl Rocaglate | Cytotoxicity | Osteosarcoma Cells | 1 - 30 ng/mL |[5] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Table 2: Relative RNA Clamping and Translation Inhibition

| Compound | eIF4A:RNA Clamping Activity (Relative) | Cap-Dependent Translation Inhibition (Relative) | Key Observation | Reference |

|---|---|---|---|---|

| Most Rocaglates | Correlates with inhibition | Correlates with clamping | Polypurine clamping is a general predictor of activity. | [9] |

| Silvestrol | Weak | Strong | Deviates from the general trend; potent inhibitor despite weak clamping in FP assays. | [2][9] |

| CMLD011166/7 | Potent | Weak | Deviates from the general trend; potent clampers with weak inhibitory activity. | [9] |

| Amidino-rocaglates | Very Potent | Very Potent | A potent new class identified through screening. |[3][9] |

Key Experimental Methodologies

The study of eIF4A inhibition by rocaglates relies on several key biochemical and cell-based assays.

Fluorescence Polarization (FP) Assay for RNA Clamping

This assay directly measures the ability of a compound to stabilize the eIF4A:RNA complex.

-

Principle: A short, fluorescein-labeled (FAM) RNA oligomer (typically a polypurine like r(AG)₈) is used as a probe.[3] In solution, this small probe tumbles rapidly, resulting in low fluorescence polarization. When bound by the much larger eIF4A protein, the tumbling rate slows dramatically, increasing the polarization signal. Rocaglates that "clamp" eIF4A onto the RNA will further increase and stabilize this signal.

-

Detailed Protocol:

-

Reagents: Purified recombinant human eIF4A1 protein (e.g., 500 nM), FAM-labeled RNA probe (e.g., 10 nM of poly r(AG)₈), assay buffer, test compounds (e.g., 10 µM dissolved in DMSO), and a non-hydrolyzable ATP analog like AMP-PNP.[2][3]

-

Procedure: a. In a microplate, combine the purified eIF4A1 and the FAM-labeled RNA probe in the assay buffer. b. Add the test rocaglate or vehicle control (DMSO) to the wells. c. Incubate the reaction at room temperature for a set period (e.g., 30 minutes) to allow complex formation and stabilization.[3][9]

-

Measurement: Measure fluorescence polarization using a suitable plate reader. The change in millipolarization units (ΔmP) relative to the DMSO control is calculated to quantify the clamping activity.[8]

-

Figure 3. Experimental workflow for a Fluorescence Polarization (FP) assay.

In Vitro Translation (IVT) Assay

This assay measures the direct impact of rocaglates on protein synthesis in a cell-free system.

-

Principle: A cell lysate, such as Krebs-2 extract or rabbit reticulocyte lysate (RRL), containing all the necessary translational machinery is programmed with a reporter mRNA.[3][8] The mRNA is typically bicistronic, encoding a cap-dependent reporter (e.g., Firefly luciferase) and an IRES-driven internal control (e.g., Renilla luciferase). Inhibition is measured by the reduction in the cap-dependent luciferase signal.

-

Detailed Protocol:

-

Reagents: Krebs-2 cell extract, energy mix (ATP, GTP, creatine phosphate, creatine kinase), amino acids, and in vitro transcribed bicistronic reporter mRNA (e.g., 10 ng/µL final concentration).[3][8]

-

Procedure: a. Thaw the Krebs-2 extract and supplement it with the energy mix and amino acids. b. Add the test rocaglate at various concentrations or a vehicle control. c. Add the reporter mRNA to initiate the translation reaction. d. Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[8][9]

-

Measurement: Stop the reaction and measure the Firefly and Renilla luciferase activities using a luminometer and appropriate substrates. The ratio of Firefly to Renilla luciferase is calculated and normalized to the vehicle control to determine the percent inhibition of cap-dependent translation.[8]

-

Conclusion

Rocaglates represent a unique class of translation inhibitors that operate through a sophisticated gain-of-function mechanism. By acting as a molecular staple to clamp the eIF4A helicase onto polypurine RNA sequences, they create a potent roadblock to ribosome scanning and sequester essential initiation factors. This sequence-selective inhibition, coupled with a broader trans-inhibitory effect, makes rocaglates powerful tools for studying translation and promising candidates for therapeutic development, particularly in oncology and virology.[12] A thorough understanding of their mechanism, guided by the quantitative and methodological frameworks presented here, is crucial for the continued exploration and optimization of this important compound class.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CR-1-31-B on Cap-Dependent Translation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic rocaglate CR-1-31-B and its mechanism of action as a potent inhibitor of cap-dependent translation. By targeting the eukaryotic initiation factor 4A (eIF4A), this compound offers a compelling therapeutic strategy for diseases characterized by dysregulated protein synthesis, such as cancer and viral infections. This document details the compound's mechanism, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its study.

Introduction to Cap-Dependent Translation and the Role of eIF4A

Cap-dependent translation is the primary mechanism for protein synthesis in eukaryotes. The process is initiated by the recognition of the 7-methylguanosine (m7G) cap structure at the 5' end of messenger RNA (mRNA) by the eukaryotic initiation factor 4F (eIF4F) complex.[1][2] This complex is a critical control point in translation and consists of three key proteins:

-

eIF4E: The cap-binding protein.[3]

-

eIF4G: A large scaffolding protein.

The activity of the eIF4F complex is tightly regulated, notably by the mTOR signaling pathway, which controls the availability of eIF4E.[3][5] Due to its essential role in unwinding mRNA, eIF4A is a crucial factor for the translation of many proto-oncogenic and survival-related proteins whose mRNAs possess highly structured 5' UTRs.[6] this compound is a synthetic rocaglate that potently and specifically targets eIF4A, thereby inhibiting this vital step in protein synthesis.[7][8]

Mechanism of Action of this compound

-

Binding to the eIF4A-RNA Complex : this compound exhibits powerful inhibitory effects by perturbing the interaction between eIF4A and RNA.[7][8]

-

Sequence-Selective Clamping : The compound preferentially stabilizes the eIF4A complex on polypurine-rich sequences within the 5' UTR of mRNAs.[1][9]

-

Inhibition of Protein Synthesis : By preventing the initiation of translation, this compound leads to a potent and selective shutdown of the synthesis of proteins whose mRNAs are highly dependent on eIF4A activity.[6][7]

This targeted disruption of protein synthesis underlies this compound's potent anti-neoplastic and antiviral activities.[8][9]

Signaling Pathway Context: mTOR and Cap-Dependent Translation

The mTOR pathway is a central regulator of cell growth and proliferation, in part through its control of protein synthesis.[10] The mTORC1 complex, a component of this pathway, phosphorylates 4E-BP1, which causes it to dissociate from eIF4E.[2][3] This frees eIF4E to bind with eIF4G and eIF4A to form the active eIF4F complex, thereby promoting cap-dependent translation. While this compound does not target the mTOR pathway directly, it inhibits a critical downstream node (eIF4A) that is essential for the pathway's ultimate effect on protein synthesis.

Quantitative Data Summary

This compound has demonstrated potent activity across a range of cell lines and models. The following tables summarize key quantitative data from preclinical studies.

Table 1: Anti-Cancer Activity of this compound

| Cell Line / Model | Cancer Type | Endpoint | Value | Citation(s) |

|---|---|---|---|---|

| SH-SY5Y | Neuroblastoma | IC50 (48h) | 20 nM | [7] |

| Kelly | Neuroblastoma | IC50 (48h) | 4 nM | [7] |

| GBC-SD, SGC-996 | Gallbladder Cancer | IC50 | ~100 nM | [8] |

| MCF-10A | Breast (EGF-stimulated) | MUC1-C Translation Inhibition | 100 nM | [7] |

| MDA-MB-468 | Breast Cancer | MUC1-C Abundance Decrease | 10 and 100 nM | [7] |

| Pancreatic Tumor Model | Pancreatic Ductal Adenocarcinoma | In vivo Protein Synthesis Inhibition | 0.2 mg/kg |[7] |

Table 2: Anti-Viral Activity of this compound

| Virus | Cell Line / Model | Endpoint | Value | Citation(s) |

|---|---|---|---|---|

| SARS-CoV-2 | Vero E6 cells | EC50 | ~1.8 nM | [9] |

| SARS-CoV-2 | Primary Human Airway Epithelial Cells | Viral Titer Reduction | Undetectable at 100 nM | [9] |

| HCoV-229E | MRC-5 cells | EC50 | 2.88 nM | [6] |

| MERS-CoV | MRC-5 cells | EC50 | 1.87 nM | [6] |

| HCoV-229E | MRC-5 cells | N Protein Reduction | ≥ 10 nM |[6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe key experimental protocols used to characterize the effects of this compound.

Dual-Luciferase Reporter Assay for eIF4A-Dependent Translation

This assay specifically quantifies the inhibitory effect of this compound on eIF4A-dependent translation, distinguishing it from general effects on protein synthesis.[9]

Principle: A bicistronic reporter plasmid is used. The first cistron (Renilla luciferase) is translated via an eIF4A-independent Internal Ribosome Entry Site (IRES), such as that from the Hepatitis C Virus (HCV). The second cistron (Firefly luciferase) is translated via a standard cap-dependent mechanism, relying on an eIF4A-sensitive 5' UTR. A decrease in the Firefly:Renilla signal ratio indicates specific inhibition of eIF4A-dependent translation.

Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HeLa or HEK293T) in 24-well plates to achieve 70-80% confluency on the day of transfection.

-

Transfect cells with the dual-luciferase reporter plasmid using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

Approximately 18-24 hours post-transfection, remove the culture medium.

-

Add fresh medium containing this compound at various concentrations (e.g., 0.1 nM to 100 nM) or a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After the desired incubation period (e.g., 6-24 hours), wash the cells once with ice-cold PBS.

-

Lyse the cells by adding 100 µL of 1X Passive Lysis Buffer per well. Incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luminometry:

-

Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.

-

Using a dual-injection luminometer, add 100 µL of Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity.

-

Subsequently, inject 100 µL of Stop & Glo® Reagent to quench the Firefly signal and simultaneously measure Renilla luciferase activity.

-

-

Data Analysis:

-

Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well.

-

Normalize the ratios of the this compound-treated wells to the average ratio of the vehicle-treated control wells.

-

Plot the normalized ratios against the log of the this compound concentration to determine the IC50 value.

-

Polysome Profiling

Polysome profiling by sucrose density gradient ultracentrifugation separates ribosomal subunits, monosomes (single ribosomes on mRNA), and polysomes (multiple ribosomes on mRNA). A shift from heavy polysome fractions to lighter monosome fractions indicates an inhibition of translation initiation.[11][12]

Methodology:

-

Cell Treatment and Harvest:

-

Culture cells in 15-cm dishes to ~80% confluency. Treat with this compound or vehicle for the desired time.

-

Prior to harvesting, add cycloheximide (100 µg/mL) to the medium and incubate for 5 minutes at 37°C to "freeze" ribosomes on the mRNA.[12]

-

Place dishes on ice, wash twice with ice-cold PBS containing 100 µg/mL cycloheximide.

-

Scrape cells and collect by centrifugation at 300 x g for 5 minutes at 4°C.

-

-

Lysate Preparation:

-

Resuspend the cell pellet in an appropriate volume of hypotonic lysis buffer (e.g., containing Tris-HCl, KCl, MgCl2, Triton X-100, cycloheximide, and RNase inhibitors).

-

Incubate on ice for 10 minutes, then centrifuge at 13,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.[13]

-

Carefully collect the supernatant (cytoplasmic lysate).

-

-

Sucrose Gradient Ultracentrifugation:

-

Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes.[11]

-

Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 40,000 rpm in an SW41 Ti rotor) for 2 hours at 4°C.

-

-

Fractionation and Analysis:

-

Place the tube in a gradient fractionator system connected to a UV monitor (254 nm).

-

Puncture the bottom of the tube and pump a dense sucrose solution to push the gradient upwards through the UV detector.

-

Collect fractions of a fixed volume as the gradient is displaced. The UV absorbance profile will show peaks corresponding to 40S/60S subunits, 80S monosomes, and polysomes.

-

-

RNA Isolation:

-

Pool fractions corresponding to monosomes and polysomes.

-

Isolate RNA from the pooled fractions using a standard Trizol or column-based method. This RNA can be used for downstream analysis like RT-qPCR or RNA-seq.

-

Western Blotting

Western blotting is used to determine the effect of this compound on the abundance of specific proteins, particularly those with highly structured 5' UTRs that are sensitive to eIF4A inhibition (e.g., MUC1-C, c-FLIP, Cyclin D1) or viral proteins.[7][8][9]

Methodology:

-

Cell Lysis and Protein Quantification:

-

After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system or X-ray film.

-

Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Conclusion

This compound is a potent and specific inhibitor of cap-dependent translation initiation. Its unique mechanism of clamping the eIF4A helicase onto mRNA provides a powerful tool for both basic research into the mechanisms of translational control and for the development of novel therapeutics. The quantitative data demonstrate its efficacy at low nanomolar concentrations against various cancers and viruses in preclinical models. The detailed protocols provided herein offer a robust framework for scientists to further investigate the biological effects and therapeutic potential of this promising compound.

References

- 1. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mTOR/4E-BP1/eIF4E Signalling Pathway as a Source of Cancer Drug Targets | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. the-mtor-4e-bp1-eif4e-signalling-pathway-as-source-of-cancer-drug-targets - Ask this paper | Bohrium [bohrium.com]

- 6. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polysome Fractionation and Analysis of Mammalian Translatomes on a Genome-wide Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polysome profiling followed by quantitative PCR for identifying potential micropeptide encoding long non-coding RNAs in suspension cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigation into the Therapeutic Potential of CR-1-31-B: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

CR-1-31-B, a synthetic rocaglate, has emerged as a potent and selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), a key component of the cellular protein synthesis machinery. By clamping eIF4A onto mRNA, this compound effectively stalls the initiation of translation, leading to the suppression of proteins crucial for cancer cell survival and proliferation. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its mechanism of action, preclinical efficacy in various cancer models, and its potential as an antiviral agent. Detailed experimental protocols, quantitative data, and visual representations of its molecular interactions and experimental applications are presented to facilitate further research and development.

Introduction

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of eIF4A, which subsequently blocks the translation of key proteins involved in cancer cell proliferation and survival. This leads to the induction of apoptosis.

Caption: Mechanism of action of this compound.

Therapeutic Potential in Oncology

Preclinical studies have demonstrated the potent anti-cancer activity of this compound across a range of malignancies.

Neuroblastoma

Gallbladder Cancer

This compound sensitizes gallbladder cancer (GBC) cells to TRAIL-mediated apoptosis.[3][6] It achieves this by translationally downregulating c-FLIP, a key anti-apoptotic protein.[3][6] In GBC cell lines GBC-SD and SGC-996, this compound exhibited a dose-dependent inhibition of growth with an IC50 of approximately 100 nM.[3] In a mouse xenograft model of GBC, this compound administered at 2 mg/kg every two days reduced tumor growth and enhanced TRAIL-induced apoptosis.[4]

Pancreatic Cancer

In a murine orthotopic transplant model of pancreatic ductal adenocarcinoma, daily intraperitoneal injections of this compound at 0.2 mg/kg effectively inhibited protein synthesis and tumor growth.[4] Furthermore, treatment with 100 nM this compound for 5 hours was found to increase reverse glutamine metabolism in pancreatic cancer cells.[4]

Osteosarcoma

This compound has shown efficacy in inhibiting metastatic osteosarcoma (OS). It was found to have an IC50 of just 8 nM in metastatic OS cells.[7] The compound inhibited tumor cell growth in both 2D and 3D cultures, increased cellular oxidative stress, and enhanced PARP-cleavage under oxidative stress conditions.[7] In in vivo models, this compound delayed primary tumor growth and reduced lung metastases.[7]

Antiviral Potential

Recent studies have highlighted the potential of this compound as a broad-spectrum antiviral agent. It has demonstrated potent activity against coronaviruses, including SARS-CoV-2.[8] In vitro studies showed that this compound inhibits SARS-CoV-2 replication at low nanomolar concentrations, with an EC50 of approximately 1.8 nM in Vero E6 cells.[8] In primary human airway epithelial cells, a concentration of 100 nM reduced viral titers to undetectable levels.[8] The antiviral mechanism is consistent with its inhibition of eIF4A, which is essential for the translation of viral proteins.[9]

Quantitative Data Summary

| Cancer Type | Cell Line/Model | Endpoint | Concentration/Dose | Result | Reference |

| Neuroblastoma | SH-SY5Y | IC50 (48h) | 20 nM | [4] | |

| Kelly | IC50 (48h) | 4 nM | [4] | ||

| SH-SY5Y, Kelly | Apoptosis | 1-50 nM | Increased apoptosis rates | [1] | |

| Gallbladder Cancer | GBC-SD, SGC-996 | IC50 | ~100 nM | [3] | |

| BALB/c nude mice (GBC xenograft) | Tumor Growth | 2 mg/kg (IP, every 2 days) | Reduced tumor growth | [4] | |

| Pancreatic Cancer | Murine orthotopic transplant model | Tumor Growth | 0.2 mg/kg (IP, daily) | Inhibited tumor growth | [4] |

| Pancreatic cancer cells | Metabolism | 100 nM (5h) | Increased reverse glutamine metabolism | [4] | |

| Osteosarcoma | Metastatic OS cells | IC50 | 8 nM | [7] | |

| Breast Cancer | MDA-MB-468 | MUC1-C abundance | 10 and 100 nM | Decreased MUC1-C abundance | [4] |

| MCF-10A (EGF-stimulated) | MUC1-C translation | 100 nM (24h) | Inhibited MUC1-C translation | [4] | |

| Virus | Cell Line | Endpoint | Concentration | Result | Reference |

| SARS-CoV-2 | Vero E6 | EC50 | ~1.8 nM | [8] | |

| Primary human airway epithelial cells | Viral Titer | 100 nM | Reduced to undetectable levels | [8] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

A general workflow for assessing cell viability after treatment with this compound using an MTT assay.

Caption: General workflow for an MTT-based cell viability assay.

Protocol:

-

Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Apoptosis Assay (Annexin V/PI Staining)

A typical workflow for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Caption: Workflow for Annexin V/PI apoptosis detection.

Protocol:

-

Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

The cell pellet is resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for approximately 15 minutes.

In Vivo Xenograft Studies

Protocol:

-

Animal models, such as BALB/c nude mice, are used.[4]

-

Cancer cells (e.g., GBC-SD) are subcutaneously or orthotopically injected to establish tumors.[3]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered via a suitable route, such as intraperitoneal (IP) injection, at a specified dose and schedule (e.g., 2 mg/kg in olive oil, once every 2 days for 28 days).[4]

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry or TUNEL staining to assess apoptosis.[3]

Conclusion and Future Directions